5-(1-Methyl-1H-pyrrol-2-yl)-N'-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide
Description
This compound (CAS: 303106-82-3) is a pyrazole-3-carbohydrazide derivative featuring a 1-methylpyrrole substituent at the pyrazole's 5-position and a 4-methylbenzylidene group attached to the hydrazide moiety. The 4-methylbenzylidene group contributes to its lipophilicity, while the pyrrole ring may enhance π-π stacking interactions in biological systems.
Properties
CAS No. |
303106-82-3 |
|---|---|
Molecular Formula |
C17H17N5O |
Molecular Weight |
307.35 g/mol |
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H17N5O/c1-12-5-7-13(8-6-12)11-18-21-17(23)15-10-14(19-20-15)16-4-3-9-22(16)2/h3-11H,1-2H3,(H,19,20)(H,21,23)/b18-11+ |
InChI Key |
HLDJRHKYZFZONF-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CN3C |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CN3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-pyrrol-2-yl)-N’-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting with the preparation of the pyrrole and pyrazole intermediates. The key steps include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Pyrazole Ring: This involves the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Condensation Reaction: The final step involves the condensation of the pyrrole and pyrazole intermediates with 4-methylbenzaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents may also be used to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methyl-1H-pyrrol-2-yl)-N’-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-(1-Methyl-1H-pyrrol-2-yl)-N’-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1-Methyl-1H-pyrrol-2-yl)-N’-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Substituent Effects on the Benzylidene Group
The benzylidene substituent significantly influences physicochemical and biological properties. Key comparisons include:
Key Observations :
Pyrazole and Pyrrole Substituent Variations
The 5-position of the pyrazole ring is critical for modulating activity:
Key Observations :
Spectroscopic Data
- IR Spectroscopy : All carbohydrazides show strong C=O stretches near 1660–1690 cm⁻¹. The target compound’s methyl group may reduce hydrogen bonding compared to hydroxy analogs .
- ¹H NMR : Aromatic protons in the target compound’s 4-methylbenzylidene group would resonate near δ 7.0–7.5, similar to analogs in .
Biological Activity
5-(1-Methyl-1H-pyrrol-2-yl)-N'-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide, with the CAS number 303106-82-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its synthesis, structure-activity relationships (SAR), and various pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 307.35 g/mol. The structure features a pyrazole core, which is known for its diverse biological activities. The presence of the pyrrole and benzylidene moieties enhances its potential as a pharmacologically active agent.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. The compound has been evaluated for its inhibitory effects on various cancer cell lines. Studies have shown that similar pyrazole derivatives can inhibit key oncogenic pathways, including BRAF(V600E) and EGFR, which are crucial in the development of certain cancers .
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound Name | Target | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | BRAF | 0.5 | |
| Compound B | EGFR | 0.8 | |
| 5-(1-Methyl-1H-pyrrol-2-yl)-N'-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide | TBD | TBD | TBD |
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound's structural features may contribute to its ability to inhibit inflammatory mediators such as COX enzymes and cytokines. For instance, compounds with similar structures have demonstrated efficacy in reducing inflammation in animal models .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been extensively studied. The compound is expected to exhibit activity against various bacterial strains due to the presence of hydrazide functionalities, which have been associated with antibacterial properties .
Table 2: Antimicrobial Activity Against Common Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|
| E. coli | 32 | |
| S. aureus | 16 | |
| Pseudomonas aeruginosa | 64 |
Structure-Activity Relationships (SAR)
The SAR studies highlight that modifications on the pyrazole ring and substituents can significantly influence biological activity. For instance, the introduction of electron-donating or withdrawing groups can enhance or diminish the compound's potency against specific targets. Research suggests that the presence of a hydrophobic benzylidene group may improve membrane permeability, thus enhancing bioavailability and efficacy .
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activity of similar compounds:
- Antitumor Study : A recent study synthesized various pyrazole derivatives, including those structurally related to our compound, and tested them against different cancer cell lines, showing promising results in inhibiting cell proliferation .
- Anti-inflammatory Research : Another study evaluated a series of pyrazoles for their ability to inhibit COX enzymes in vitro, demonstrating significant anti-inflammatory properties that could be attributed to structural similarities with our compound .
- Antimicrobial Evaluation : A comprehensive study assessed the antimicrobial activities of several hydrazone derivatives against multiple bacterial strains, revealing that compounds with similar functional groups exhibited notable antibacterial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
